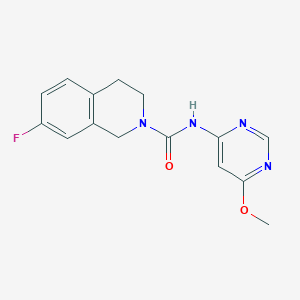![molecular formula C15H20N2O3 B7648548 N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide](/img/structure/B7648548.png)
N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide, also known as MMAC, is a synthetic compound that has been extensively researched for its potential use in cancer treatment. MMAC belongs to the class of compounds known as morpholino-carboxamides, which have shown promising results in the inhibition of tumor growth.
Mechanism of Action
N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide inhibits the activity of mTOR by binding to its active site, thereby preventing the activation of downstream signaling pathways that promote cell growth and proliferation. This results in the inhibition of tumor growth and the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It inhibits the activity of mTOR, which leads to the inhibition of protein synthesis and cell growth. This compound also induces apoptosis in cancer cells, which helps to eliminate them from the body.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide in lab experiments is that it has shown promising results in inhibiting the growth of various cancer cell lines. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different types of cancer.
Future Directions
There are several future directions for research on N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide. One area of interest is the development of more potent derivatives of this compound that can be used in cancer treatment. Another area of interest is the investigation of the potential use of this compound in combination with other cancer drugs to enhance its efficacy. Additionally, further research is needed to determine the optimal dosage and administration of this compound in cancer treatment.
Synthesis Methods
The synthesis of N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide involves the reaction of N-methylmorpholine with 3-methylbenzoyl chloride, followed by the addition of ethyl chloroformate and ammonia. The resulting product is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. This compound works by inhibiting the activity of a protein called mTOR, which is involved in cell growth and proliferation.
properties
IUPAC Name |
N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-4-3-5-12(8-11)9-14(18)17-6-7-20-13(10-17)15(19)16-2/h3-5,8,13H,6-7,9-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSHKQRDXWDCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCOC(C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(1,3-Thiazol-2-ylmethylamino)propyl]benzenesulfonamide](/img/structure/B7648472.png)
![N-cyclopropyl-2-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)anilino]acetamide](/img/structure/B7648477.png)
![2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methylsulfonyl]-4,5-dimethyl-1,3-thiazole](/img/structure/B7648484.png)
![3-[1-(1,3-Dihydro-2-benzofuran-5-ylmethylamino)propyl]benzenesulfonamide](/img/structure/B7648488.png)
![2-[(5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfinyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7648499.png)
![Methyl 2-[(2-amino-2-oxoethyl)amino]-2-naphthalen-2-ylacetate](/img/structure/B7648506.png)
![N-[[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]methyl]-2-methylbenzamide](/img/structure/B7648513.png)
![2-(oxolan-2-yl)-4-[(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methyl]morpholine](/img/structure/B7648526.png)
![Oxolan-3-yl-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648542.png)
![7-Cyclopentyl-2-phenyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B7648556.png)

![2-Phenyl-2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methylamino]ethanol](/img/structure/B7648574.png)
![2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methylamino]-2-phenylethanol](/img/structure/B7648584.png)